N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a methanesulfonyl group attached to a tetrahydroquinoline ring, and an acetamide group linked to a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Attachment of the Acetamide Group: The final step involves the reaction of the methanesulfonyl-tetrahydroquinoline with 2-(3-methylphenoxy)acetyl chloride in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a physiological response. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide: Similar structure with a different position of the methyl group.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-chlorophenoxy)acetamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methanesulfonyl group and the specific substitution pattern on the phenoxyacetamide moiety may confer distinct properties compared to similar compounds.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound with potential biological activities. This article explores its chemical properties, synthesis, and particularly its biological activity, including mechanisms of action and therapeutic implications.
The compound has the following chemical characteristics:
- Chemical Formula: C19H22N2O5S
- Molecular Weight: 390.453 g/mol
- IUPAC Name: this compound
- SMILES Notation: COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde.
- Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base.
- Attachment of the Phenoxy Acetamide Moiety: The final step involves the reaction with 3-methylphenol and acetic anhydride to form the acetamide linkage.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to inhibit various bacterial strains, suggesting potential as a therapeutic agent against infections caused by resistant bacteria.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through:
- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis: Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
The biological activity is believed to stem from its interaction with specific enzymes and receptors:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation: The compound potentially interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival.
Study 1: Antimicrobial Efficacy
In a study conducted on several bacterial strains including Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This efficacy suggests that the compound could serve as a lead structure for developing new antibiotics.
Study 2: Cancer Cell Line Testing
A series of experiments on breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations of 20 µM resulted in a significant reduction in cell viability (approximately 70% after 48 hours). Flow cytometry analysis indicated an increase in late apoptotic cells, confirming its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-7-17(11-14)25-13-19(22)20-16-9-8-15-6-4-10-21(18(15)12-16)26(2,23)24/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSIXMJVODCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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